molecular formula C21H24N2O3S B259129 [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone

[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone

Cat. No. B259129
M. Wt: 384.5 g/mol
InChI Key: RQOXNZKFQWXQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a small molecule inhibitor that has been shown to have promising effects in various biological systems.

Mechanism of Action

The mechanism of action of [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone involves binding to the active site of its target enzymes or receptors. This binding inhibits the activity of these targets, leading to downstream effects in biological systems. The exact mechanism of action of this compound varies depending on the specific target it is inhibiting.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone are dependent on the specific target it is inhibiting. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In cardiovascular disease research, it has been shown to have vasodilatory effects and reduce blood pressure. In neurological disorder research, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone is its specificity for its target enzymes and receptors. This specificity allows for more precise manipulation of biological systems in lab experiments. However, one limitation of this compound is its potential off-target effects, which can lead to unintended downstream effects in biological systems.

Future Directions

There are several future directions for research on [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone. One direction is to further investigate its potential applications in cancer research, cardiovascular disease, and neurological disorders. Another direction is to optimize its synthesis method to produce higher yields and purity. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone involves several steps. The first step is the preparation of 4-aminobenzenesulfonyl chloride, which is then reacted with azepane to form 4-(Azepane-1-sulfonyl)-phenylamine. This intermediate is then reacted with 2,3-dihydroindole-1-carboxaldehyde to form the final product [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

The [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone has been shown to have potential applications in various scientific research fields. It has been studied as an inhibitor of various enzymes and receptors, including protein kinases, ion channels, and G protein-coupled receptors. This compound has been shown to have promising effects in cancer research, cardiovascular disease, and neurological disorders.

properties

Product Name

[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

[4-(azepan-1-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C21H24N2O3S/c24-21(23-16-13-17-7-3-4-8-20(17)23)18-9-11-19(12-10-18)27(25,26)22-14-5-1-2-6-15-22/h3-4,7-12H,1-2,5-6,13-16H2

InChI Key

RQOXNZKFQWXQQY-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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